molecular formula C4H4ClNO3S B2603008 2-Methyl-1,3-oxazole-5-sulfonyl chloride CAS No. 1909316-63-7

2-Methyl-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2603008
CAS No.: 1909316-63-7
M. Wt: 181.59
InChI Key: FEVFWCGDUCQXQJ-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4H4ClNO3S. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-oxazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of chlorosulfonic acid to 2-methyl-1,3-oxazole, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .

Scientific Research Applications

2-Methyl-1,3-oxazole-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-oxazole-5-sulfonic acid: Similar in structure but lacks the chloride group.

    1,3-Oxazole-5-sulfonyl chloride: Similar but without the methyl group at the 2-position.

    2-Methyl-1,3-thiazole-5-sulfonyl chloride: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

2-Methyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the oxazole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFWCGDUCQXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-63-7
Record name 2-methyl-1,3-oxazole-5-sulfonyl chloride
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